

Key Spectral Characteristics of 1-Methoxy-3,5-dimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dimethylanisole

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This technical guide provides an in-depth analysis of the key spectral characteristics of 1-methoxy-3,5-dimethylbenzene, a significant molecule in organic synthesis and medicinal chemistry. The following sections detail its signature features in ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for straightforward comparison and reference. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and methodological understanding.

Spectroscopic Data Summary

The empirical formula for 1-methoxy-3,5-dimethylbenzene is $\text{C}_9\text{H}_{12}\text{O}$, with a molecular weight of 136.19 g/mol. [1] The spectral data presented below provides a comprehensive fingerprint for the identification and characterization of this compound.

Table 1: ^1H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|-------------------|
| 6.62 | s | 1H | Ar-H (H4) |
| 6.54 | s | 2H | Ar-H (H2, H6) |
| 3.77 | s | 3H | OCH_3 |
| 2.28 | s | 6H | Ar- CH_3 |

Table 2: ^{13}C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------|
| 159.9 | C1 (C-O) |
| 139.0 | C3, C5 (C-CH ₃) |
| 114.3 | C4 |
| 108.9 | C2, C6 |
| 55.1 | OCH ₃ |
| 21.6 | Ar-CH ₃ |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |
| 1610, 1590, 1470 | Medium-Strong | C=C stretch (aromatic ring) |
| 1295, 1205 | Strong | C-O-C stretch (asymmetric and symmetric) |
| 1155 | Strong | C-O stretch (ether) |
| 830 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 136 | 100 | [M] ⁺ (Molecular Ion) |
| 121 | 80 | [M-CH ₃] ⁺ |
| 106 | 20 | [M-CH ₂ O] ⁺ |
| 91 | 60 | [C ₇ H ₇] ⁺ (Tropylium ion) |
| 77 | 30 | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 1-methoxy-3,5-dimethylbenzene.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the solution is clear and free of any particulate matter.

Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.

- Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher corresponding ^{13}C frequency.
- Pulse Sequence: Proton-decoupled single-pulse experiment.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 (or more, depending on sample concentration).
- Referencing: Deuterated solvent signal (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

- Place a small drop of neat 1-methoxy-3,5-dimethylbenzene onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

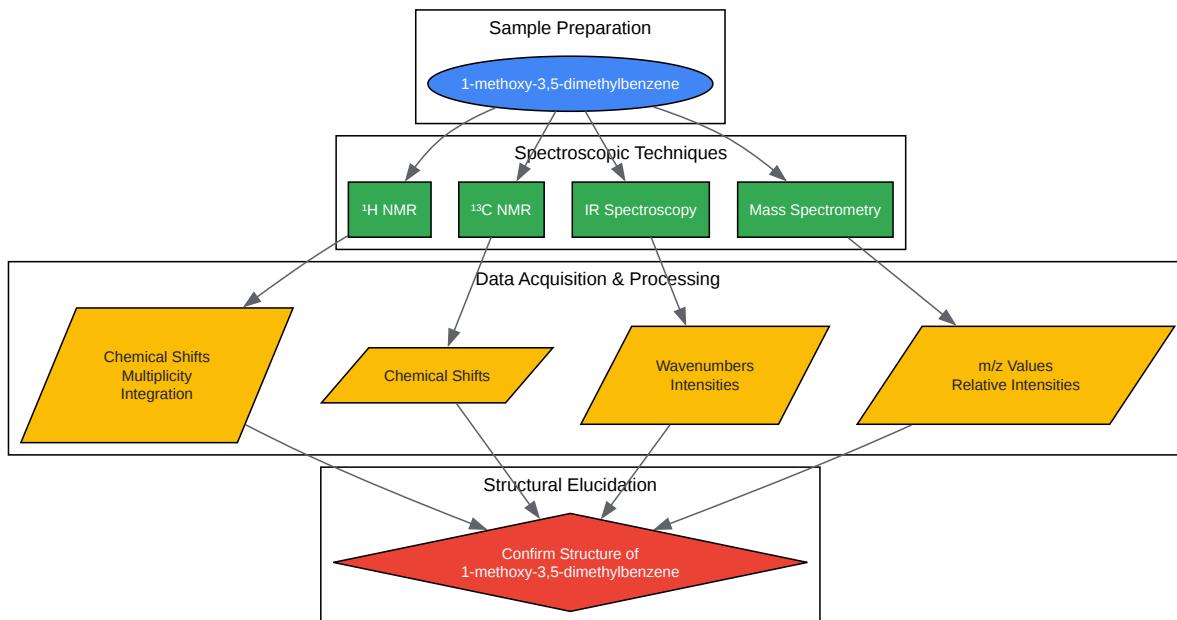
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Instrument Parameters:

- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-400.
- Ion Source Temperature: 200-250 °C.
- Data Acquisition: Scan mode to detect all ions within the specified mass range.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 1-methoxy-3,5-dimethylbenzene.



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Caption: Workflow for the spectral characterization of 1-methoxy-3,5-dimethylbenzene.

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References

- 1. 3,5-Dimethylanisole | C9H12O | CID 70126 - PubChem [pubchem.ncbi.nlm.nih.gov]

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